Caprylamidopropylamine oxide

Description

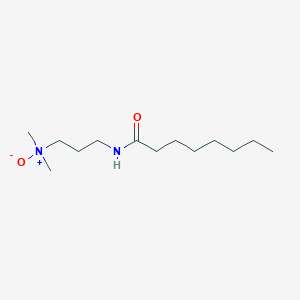

Structure

3D Structure

Properties

CAS No. |

73772-43-7 |

|---|---|

Molecular Formula |

C13H28N2O2 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

N,N-dimethyl-3-(octanoylamino)propan-1-amine oxide |

InChI |

InChI=1S/C13H28N2O2/c1-4-5-6-7-8-10-13(16)14-11-9-12-15(2,3)17/h4-12H2,1-3H3,(H,14,16) |

InChI Key |

CRJZSZDHPVDIJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NCCC[N+](C)(C)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Caprylamidopropylamine Oxide

Established Reaction Pathways for N-Oxide Formation

The conversion of tertiary amines to their respective N-oxides is a well-established and widely utilized chemical transformation. wikipedia.org This process involves the formation of a coordinate covalent bond between the nitrogen atom of the amine and an oxygen atom.

The oxidation of tertiary amines to N-oxides can be accomplished using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is the most common and industrially preferred reagent due to its effectiveness and relatively benign byproducts (water). wikipedia.orggoogle.com Peracids, such as meta-chloroperoxybenzoic acid (mCPBA), are also highly effective but are often used in laboratory settings rather than large-scale industrial production. wikipedia.orgresearchgate.net Other oxidizing agents that can be employed include Caro's acid and sodium percarbonate. wikipedia.orgorganic-chemistry.org

The general reaction mechanism involves the nucleophilic nitrogen atom of the tertiary amine attacking the electrophilic oxygen of the oxidizing agent. For instance, with hydrogen peroxide, the reaction proceeds via a nucleophilic substitution where the amine's lone pair of electrons attacks one of the oxygen atoms of the H₂O₂ molecule. pearson.com

Table 1: Common Oxidizing Agents for Tertiary Amine N-Oxide Formation

| Oxidizing Agent | Chemical Formula | Key Characteristics |

| Hydrogen Peroxide | H₂O₂ | Widely used industrially, produces water as a byproduct. wikipedia.orggoogle.com |

| meta-Chloroperoxybenzoic acid (mCPBA) | C₇H₅ClO₃ | Highly effective, often used in laboratory synthesis. wikipedia.orgresearchgate.net |

| Caro's acid | H₂SO₅ | A strong oxidizing agent. wikipedia.org |

| Sodium Percarbonate | 2Na₂CO₃·3H₂O₂ | A solid source of hydrogen peroxide. organic-chemistry.org |

To improve reaction efficiency and selectivity, various catalytic systems have been developed for the oxidation of tertiary amines. These catalysts can facilitate the reaction under milder conditions and with higher yields. asianpubs.org Ruthenium trichloride (B1173362) has been demonstrated as an effective catalyst for the oxidation of tertiary amines using molecular oxygen as the oxidant. asianpubs.orgresearchgate.net Other catalytic systems include flavin-catalyzed oxidations with hydrogen peroxide, which have shown high efficiency and selectivity for the formation of N-oxides. researchgate.netacs.org Platinum(II) complexes have also been employed as catalysts for the oxidation of tertiary amines with hydrogen peroxide under mild conditions. rsc.orgresearchgate.net

The use of catalysts can significantly enhance the rate of reaction and allow for the use of more environmentally friendly oxidants like molecular oxygen. asianpubs.org For example, a green process utilizing a recyclable tungstate-exchanged Mg-Al layered double hydroxide (B78521) catalyst with aqueous H₂O₂ has been reported to achieve quantitative yields of N-oxides at room temperature. asianpubs.orgresearchgate.net

Table 2: Examples of Catalytic Systems for Tertiary Amine Oxidation

| Catalyst | Oxidant | Key Advantages |

| Ruthenium Trichloride | Molecular Oxygen | Utilizes an inexpensive and readily available oxidant. asianpubs.orgresearchgate.net |

| Flavin | Hydrogen Peroxide | High efficiency and selectivity under mild conditions. researchgate.netacs.org |

| Platinum(II) Complexes | Hydrogen Peroxide | Effective under mild reaction conditions. rsc.orgresearchgate.net |

| Tungstate-exchanged Mg-Al Layered Double Hydroxide | Hydrogen Peroxide | Green process, recyclable catalyst, high yields at room temperature. asianpubs.orgresearchgate.net |

Green Chemistry Principles in Caprylamidopropylamine Oxide Synthesis

The application of green chemistry principles to the synthesis of surfactants like this compound is crucial for minimizing environmental impact and enhancing sustainability. surfactgreen.comresearchgate.net

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. jk-sci.comwikipedia.orgacs.org In the synthesis of this compound, the ideal reaction would involve the direct addition of an oxygen atom to the tertiary amine with no byproducts. The use of hydrogen peroxide as the oxidant aligns well with this principle, as its only byproduct is water. nih.gov

Reaction efficiency is also a key consideration. Catalytic processes, as discussed previously, play a significant role in improving efficiency by enabling reactions to proceed under less energy-intensive conditions and with higher yields, thereby reducing waste. jk-sci.com

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. google.com Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. surfactgreen.com In the context of N-oxide synthesis, water is often a suitable and environmentally benign solvent. asianpubs.org Research has also explored the use of solvents like methanol (B129727) and acetonitrile (B52724) in catalyst-free oxidations of amines with hydrogen peroxide. nih.govacs.org

Waste minimization is a broader strategy that encompasses not only solvent choice but also process optimization to reduce the generation of unwanted byproducts. prismcalibration.comblazingprojects.comeiu.edu This can involve careful control of reaction conditions, the use of highly selective catalysts, and the recycling of materials where feasible. texas.gov

A key aspect of green surfactant production is the use of renewable feedstocks. nih.gov For this compound, the "capryl" portion of the molecule is derived from caprylic acid, a fatty acid that can be sourced from vegetable oils like coconut or palm kernel oil. The "amidopropylamine" part is typically synthesized from petrochemical sources. However, there is a growing trend in the surfactant industry to develop bio-based alternatives for all components of the surfactant molecule. surfactgreen.comresearchgate.net

The use of feedstocks derived from biomass, such as sugars, fatty acids from plant oils, and amino acids, is a significant step towards creating more sustainable surfactants. rsc.orgresearchgate.netagchemigroup.eu For instance, research has explored the synthesis of surfactants from fructose, fatty acid methyl esters, and other bio-derived building blocks. rsc.org The development of surfactants from renewable resources like l-arabinose and d-galacturonic acid also highlights the potential for creating a more circular and sustainable chemical industry. ru.nl

Fundamental Colloidal and Interfacial Behavior of Caprylamidopropylamine Oxide

pH-Dependent Charge Characteristics and Zwitterionic Equilibria

Caprylamidopropylamine oxide is an amphoteric surfactant belonging to the class of amine oxides. Its charge characteristics are highly dependent on the pH of the aqueous solution. In neutral to alkaline conditions, the molecule exists predominantly in a zwitterionic (dipolar) or non-ionic state. The nitrogen atom carries a partial positive charge, and the oxygen atom carries a negative charge, resulting in a net neutral molecule that behaves like a non-ionic surfactant.

However, in acidic environments (typically pH < 4), the oxygen atom of the amine oxide group becomes protonated. This protonation results in the molecule acquiring a net positive charge, causing it to behave as a cationic surfactant. This pH-responsive transformation is a reversible equilibrium, as illustrated below:

R-CONH(CH₂)₃N⁺(CH₃)₂O⁻ (Zwitterionic/Non-ionic form at pH > 4) ⇌ R-CONH(CH₂)₃N⁺(CH₃)₂OH (Cationic form at pH < 4)

This dual character allows this compound to be versatile in formulations, offering different properties based on the system's pH. The zwitterionic nature at neutral pH contributes to its mildness and compatibility with a wide range of other surfactant types. The transition to a cationic state in acidic conditions can enhance its conditioning properties and interaction with negatively charged surfaces. The ability of zwitterionic polymers to bind water molecules strongly via electrostatically induced hydration is a key feature of their behavior. mdpi.com The protonation and charge of similar amine oxides, like n-dodecyldimethylamine oxide, have been studied to understand these pH-dependent shifts in properties. plu.mx

Micellization Phenomena and Aggregate Formation

As an amphiphilic molecule, this compound possesses a distinct hydrophilic (amine oxide head) and hydrophobic (capryl amide tail) portion. This structure drives its self-assembly in aqueous solutions to minimize the unfavorable contact between the hydrophobic tail and water molecules. Below a certain concentration, the molecules exist as individual monomers (unimers). However, as the concentration increases, it reaches a point where these monomers spontaneously aggregate to form organized structures known as micelles. nih.govnih.gov This process, termed micellization, is a fundamental characteristic of surfactants. nih.gov

In these aggregates, the hydrophobic tails form a core, effectively shielded from the aqueous environment, while the hydrophilic head groups form an outer shell or corona, which remains in contact with the surrounding water. This aggregation significantly alters the physical properties of the solution, including surface tension, conductivity, and the ability to solubilize non-polar substances.

The minimum concentration at which micelle formation begins is a crucial parameter known as the Critical Micelle Concentration (CMC). nih.govwikipedia.org Below the CMC, the surfactant primarily populates the air-water interface, leading to a sharp decrease in surface tension. wikipedia.org Once the CMC is reached, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution; consequently, the surface tension remains relatively constant with further increases in concentration. wikipedia.org The CMC is a key indicator of a surfactant's efficiency.

The CMC can be determined experimentally by monitoring a physical property of the solution as a function of surfactant concentration and identifying the abrupt change that signifies the onset of micellization. nih.gov Common techniques include surface tensiometry, conductivity measurements, and fluorescence spectroscopy. nih.govresearchgate.net

Several factors can influence the CMC of this compound, as detailed in the table below.

| Factor | Effect on CMC | Mechanism |

| Hydrophobic Chain Length | Decreases with increasing chain length | A longer hydrophobic tail (alkyl chain) increases the molecule's hydrophobicity, making it less soluble in water and favoring aggregation at a lower concentration. youtube.com |

| Temperature | Variable | For ionic surfactants, the effect can be non-monotonic. For non-ionic surfactants, the CMC generally decreases with increasing temperature as dehydration of the hydrophilic head group promotes micellization. youtube.comaatbio.com However, very high temperatures can disrupt structured water, potentially increasing the CMC. aatbio.com |

| pH | Increases at low pH | At low pH, the headgroup becomes cationic, leading to increased electrostatic repulsion between the head groups. This repulsion opposes micelle formation, thus requiring a higher concentration of surfactant to initiate aggregation. aatbio.com |

| Addition of Electrolytes (Salts) | Decreases | The presence of counter-ions from the salt shields the electrostatic repulsion between the charged head groups (especially at low pH), which promotes micellization and lowers the CMC. youtube.comaatbio.com |

| Presence of Other Surfactants | Variable | Interactions with other surfactants in mixed systems can lead to synergistic effects, often resulting in a lower CMC than that of the individual components. |

| Organic Additives | Variable | Some organic molecules can be incorporated into the micelles, affecting the CMC. For instance, substances that disrupt hydrogen bonding, like urea, can increase the CMC. aatbio.com |

This table provides an interactive overview of factors affecting the Critical Micelle Concentration (CMC).

The micelles formed by this compound in aqueous solution are dynamic structures, constantly exchanging monomers with the surrounding solution. At concentrations just above the CMC, they typically form spherical aggregates. nih.gov The core of these micelles consists of the C8 capryl chains, creating a non-polar microenvironment, while the shell is composed of the polar amidopropylamine oxide head groups hydrated by water molecules.

The architecture of these aggregates is not static and can be influenced by solution conditions:

Concentration: As the surfactant concentration increases significantly above the CMC, a transition from spherical to larger, non-spherical structures like cylindrical or worm-like micelles can occur. This change is driven by optimizing the packing of surfactant molecules to further minimize hydrophobic exposure. nih.gov

Electrolytes: The addition of salt can screen the repulsion between head groups, favoring a closer packing of surfactant molecules. This can induce a sphere-to-rod transition in the micellar shape.

Temperature: Temperature affects both the hydration of the head groups and the flexibility of the hydrophobic tails, which can influence micellar size and shape.

Interfacial Activity and Surface Tension Reduction Mechanisms

This compound is an effective surface-active agent due to its amphiphilic nature. In an aqueous system, it spontaneously migrates to interfaces, such as the air-water interface, to lower the system's free energy. The molecules orient themselves with their hydrophobic tails directed away from the water (e.g., into the air) and their hydrophilic head groups remaining in the aqueous phase.

This accumulation and orientation at the surface disrupts the strong cohesive hydrogen-bonding network of water molecules. By replacing water molecules at the interface with surfactant molecules, the intermolecular forces are weakened, leading to a significant reduction in the surface tension of the water. This property is fundamental to the compound's function in cleansing and wetting applications. A related compound, Cocamidopropylamine Oxide, is noted for its ability to reduce the surface tension of formulations, enabling more stable products. specialchem.com

Viscosification Properties in Aqueous Systems and Rheological Impact

This compound can act as a rheology modifier, significantly increasing the viscosity of aqueous systems, particularly when combined with other surfactants like anionic surfactants. The primary mechanism for this viscosifying effect is the change in micellar architecture from small, spherical micelles to large, elongated, and flexible worm-like or rod-like micelles.

These elongated structures can entangle with each other, much like polymer chains in a solution, creating a transient network that impedes flow and dramatically increases the solution's viscosity. This transition is often triggered by factors that reduce the electrostatic repulsion between the surfactant head groups, allowing for the one-dimensional growth of the micelles. Such factors include the addition of salt or the complexation with an oppositely charged surfactant.

The rheological behavior of these systems is typically non-Newtonian, often exhibiting shear-thinning properties. At low shear rates, the entangled network remains intact, resulting in high viscosity. As the shear rate increases, the entangled micelles align in the direction of flow, reducing their resistance and causing the viscosity to decrease. researchgate.net The addition of various oxide nanoparticles has been shown to influence the rheological parameters of fluid systems, such as increasing yield stress and viscosity, which demonstrates how particulate or structural changes can impact flow behavior. mdpi.comresearchgate.net

| Rheological Parameter | Impact of this compound (in optimized systems) | Underlying Mechanism |

| Viscosity | Significant Increase | Formation of entangled, worm-like micelles that create a transient network structure. |

| Yield Stress | Can be induced or increased | The micellar network can create a gel-like structure that requires a minimum stress to be applied before flow begins. |

| Shear Behavior | Exhibits Shear-Thinning | The entangled micellar network is disrupted and aligns under shear, leading to a decrease in viscosity at higher shear rates. researchgate.net |

| Viscoelasticity | Increased | The entangled micellar network imparts elastic properties to the fluid, allowing it to store and recover energy from deformation. |

This table summarizes the typical rheological impact of this compound in aqueous solutions.

Foam Stabilization and Boosting Mechanisms in Complex Formulations

This compound is widely used as a foam booster and stabilizer in cleansing formulations. Its effectiveness stems from several interrelated mechanisms. A related compound, Cocamidopropylamine Oxide, is known to enable better foam in products. specialchem.com

Reduction of Surface Tension: By lowering the surface tension of water, the surfactant reduces the energy required to create new surface area, facilitating the formation of foam (air bubbles dispersed in a liquid).

Increased Surface Film Elasticity (Gibbs-Marangoni Effect): When a foam bubble is stretched, the surfactant concentration on the surface decreases locally. This creates a surface tension gradient, causing surfactant molecules from areas of higher concentration to rush to the stretched, lower-concentration area. This rapid replenishment "heals" the thin spot, imparting elasticity to the foam lamella and preventing it from rupturing.

Enhanced Surface Viscosity: The packing of this compound molecules, often in combination with other surfactants, at the air-water interface increases the viscosity of the surface layer. This higher viscosity slows down the rate of liquid drainage from the foam films (lamellae), which is a primary cause of foam collapse.

Electrostatic Repulsion: In its cationic (low pH) or zwitterionic form, the surfactant can create a repulsive electrostatic barrier on the surface of the foam bubbles. This repulsion between the surfaces of adjacent bubbles prevents them from coalescing into larger bubbles, which would otherwise lead to faster foam collapse. mdpi.com The formation of stable particle or surfactant layers around gas bubbles is a key mechanism for preventing coalescence. mdpi.comresearchgate.net

In complex formulations, this compound works synergistically with primary anionic surfactants. It can co-pack at the interface, reducing charge repulsion between the primary surfactant head groups and allowing for a more condensed and robust interfacial film, leading to richer, more stable foam.

Advanced Analytical and Spectroscopic Characterization of Caprylamidopropylamine Oxide

Chromatographic Separation and Identification Techniques

Chromatographic methods are fundamental for the separation and quantification of Caprylamidopropylamine oxide from reaction mixtures, commercial formulations, and for quality control purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary techniques employed for these analyses.

Reverse-phase HPLC is a powerful and versatile technique for the analysis of amphoteric surfactants like this compound. acs.orgthermofisher.com The separation is typically achieved on a non-polar stationary phase (e.g., C18 or C8) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netsrce.hr

The retention behavior of this compound in reverse-phase HPLC is influenced by its amphoteric nature, possessing both a hydrophilic amine oxide group and a hydrophobic alkyl chain. The pH of the mobile phase plays a critical role in the analysis. At low pH, the amine oxide group is protonated, increasing the compound's polarity and leading to earlier elution times. Conversely, at higher pH, the compound is less polar, resulting in stronger interaction with the stationary phase and longer retention times.

Detection can be accomplished using various detectors. While this compound lacks a strong chromophore for UV detection at higher wavelengths, it can be detected at lower wavelengths (around 210-220 nm) due to the amide functionality. thermofisher.com More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred for their ability to detect compounds with poor UV absorbance. thermofisher.com Mass Spectrometry (MS) coupled with HPLC (LC-MS) provides both separation and structural information, enabling definitive identification and characterization of the compound and any related impurities. thieme-connect.de

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | ELSD or CAD |

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal lability. The high temperatures required for GC analysis can cause the amine oxide to degrade. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is an invaluable tool for assessing the purity of the starting materials and for identifying and quantifying volatile and semi-volatile impurities in the final product. waters.comnih.gov

Specifically, GC-MS can be used to analyze the fatty acid precursor (caprylic acid) and the intermediate, N,N-dimethyl-1,3-diaminopropane. The analysis of these precursors is crucial for ensuring the quality and consistency of the final this compound product. Derivatization techniques may be employed to increase the volatility of certain precursors or impurities for more effective GC analysis. mdpi.comnih.gov

Table 2: Representative GC-MS Conditions for Precursor Analysis

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 amu |

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds. nih.govdtu.dk Both ¹H NMR and ¹³C NMR are utilized to obtain a complete structural picture of this compound.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the caprylic acid alkyl chain, the propyl bridge, and the methyl groups attached to the nitrogen atom. The chemical shifts of the protons adjacent to the amide group and the amine oxide group would be particularly informative. youtube.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. youtube.com The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift. The carbons of the alkyl chain, the propyl bridge, and the methyl groups would also have distinct chemical shifts influenced by their chemical environment. nih.govlew.ro The chemical shifts of the carbons alpha to the amine oxide nitrogen are significantly affected by the presence of the oxygen atom. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| CH₃ (terminal) | ~0.9 | ~14 |

| (CH₂)n in alkyl chain | ~1.2-1.6 | ~22-32 |

| CH₂ adjacent to C=O | ~2.2 | ~36 |

| C=O (Amide) | - | ~175 |

| NH | ~7.5 (broad) | - |

| CH₂ adjacent to NH | ~3.3 | ~38 |

| CH₂-CH₂-CH₂ (propyl) | ~1.8 | ~25 |

| CH₂ adjacent to N-oxide | ~3.1 | ~58 |

| N(CH₃)₂ | ~3.2 | ~60 |

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. americanpharmaceuticalreview.commdpi.com For this compound, these techniques are particularly useful for confirming the presence of the amide and amine oxide functionalities.

The IR spectrum would show a strong absorption band for the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. libretexts.orgspectroscopyonline.com The N-H stretching vibration of the secondary amide would appear as a band between 3200 and 3400 cm⁻¹. libretexts.org The N-O stretching vibration of the amine oxide group is expected to be observed in the region of 950-970 cm⁻¹. researchgate.net

Raman spectroscopy can also be used to identify these functional groups. The C=O stretch of the amide is typically a strong band in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the conformation of the alkyl chains in surfactant assemblies.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3400 (broad) | 3200 - 3400 (weak) |

| C-H (Alkyl) | Stretch | 2850 - 2960 | 2850 - 2960 |

| C=O (Amide) | Stretch | 1630 - 1680 (strong) | 1630 - 1680 (strong) |

| N-H (Amide) | Bend | 1510 - 1570 | 1510 - 1570 |

| N-O (Amine Oxide) | Stretch | 950 - 970 | 950 - 970 (weak) |

Light Scattering Techniques for Aggregate Size and Morphology

As a surfactant, this compound self-assembles into micelles in aqueous solutions above its critical micelle concentration (CMC). Light scattering techniques are powerful non-invasive methods for characterizing the size, shape, and distribution of these aggregates. researchgate.netmalvernpanalytical.com

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles. muser-my.comnih.gov From these fluctuations, the diffusion coefficient of the micelles can be determined, and subsequently, the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation. DLS is particularly useful for determining the average size and the size distribution (polydispersity) of the micellar population. researchgate.netnih.gov

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. wisdomlib.orgnih.gov This technique can be used to determine the weight-average molecular weight (Mw) of the micelles. researchgate.netunchainedlabs.com From the molecular weight and the known molecular weight of a single surfactant molecule, the aggregation number (the number of surfactant molecules per micelle) can be calculated. Furthermore, by analyzing the angular dependence of the scattered light, information about the shape or morphology of the micelles (e.g., spherical, ellipsoidal, or cylindrical) can be obtained. acs.orgresearchgate.net

The size and morphology of this compound micelles can be influenced by factors such as concentration, temperature, pH, and ionic strength of the solution. muser-my.com Light scattering techniques are instrumental in studying these effects.

Table 5: Illustrative DLS Data for this compound Micelles under Different Conditions

| Condition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| 0.1% in Deionized Water, pH 7 | 10.5 | 0.21 |

| 0.1% in Deionized Water, pH 4 | 15.2 | 0.35 |

| 1.0% in Deionized Water, pH 7 | 12.8 | 0.25 |

| 0.1% in 0.1 M NaCl, pH 7 | 18.7 | 0.28 |

Note: This data is illustrative and represents typical trends observed for surfactant micelles.

Dynamic Light Scattering (DLS) for Hydrodynamic Radius

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. usp.org The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. usp.org These fluctuations are caused by the random, thermally-driven movement of the particles, known as Brownian motion. malvernpanalytical.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. usp.org

By analyzing the autocorrelation of the scattered light intensity signal, the translational diffusion coefficient (D) of the particles can be calculated. The hydrodynamic radius (RH) is then determined using the Stokes-Einstein equation:

RH = kBT / 6πηD

Where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. nih.gov The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. malvernpanalytical.com

For this compound, which is a surfactant, DLS is particularly useful for characterizing the size of micelles that form above its critical micelle concentration (CMC). The measured hydrodynamic radius provides information on the average size of these aggregates in solution. This size can be influenced by various factors such as concentration, pH, temperature, and the ionic strength of the medium.

| Parameter | Condition | Value | Unit |

|---|---|---|---|

| Z-Average Hydrodynamic Diameter | Aqueous Solution, 25°C, pH 7 | Data Not Available | nm |

| Polydispersity Index (PDI) | Aqueous Solution, 25°C, pH 7 | Data Not Available | - |

Static Light Scattering (SLS) for Molecular Weight and Aggregate Size

Static Light Scattering (SLS) is an analytical technique that measures the time-averaged intensity of light scattered by a solution of macromolecules or particulate suspensions at various angles. wikipedia.org Unlike DLS, which analyzes intensity fluctuations, SLS uses the absolute scattering intensity to determine fundamental physical properties. brookhaveninstruments.com The intensity of the scattered light is directly proportional to the molar mass of the scattering particles and their concentration in the solution. anton-paar.com

The relationship is described by the Debye equation:

Kc/Rθ = 1/MwP(θ) + 2A2c

Where K is an optical constant (dependent on solvent refractive index, wavelength, and the refractive index increment of the solute), c is the concentration, Rθ is the excess Rayleigh ratio (the intensity of scattered light), Mw is the weight-average molecular weight, P(θ) is the particle scattering factor (which relates to the size and shape), and A2 is the second virial coefficient, which describes particle-solvent interactions. news-medical.net

In the context of this compound, SLS is employed to determine the weight-average molecular weight of the micelles it forms in solution. By measuring the molecular weight of the individual monomer and the average molecular weight of the micelle, the aggregation number (the average number of monomers per micelle) can be calculated. This is a critical parameter for understanding the self-assembly behavior of the surfactant. A Zimm plot, which extrapolates data to both zero angle and zero concentration, is a common method for analyzing SLS data to find the molecular weight. wikipedia.orgbrookhaveninstruments.com

| Parameter | Condition | Value | Unit |

|---|---|---|---|

| Weight-Average Molecular Weight (Mw) of Micelle | Aqueous Solution, 25°C | Data Not Available | g/mol (or kDa) |

| Aggregation Number (Nagg) | Aqueous Solution, 25°C | Data Not Available | - |

| Second Virial Coefficient (A2) | Aqueous Solution, 25°C | Data Not Available | mol·mL/g² |

Electrophoretic Methods for Charge Characterization

Electrophoretic methods are essential for characterizing the surface charge of particles or molecules in a dispersion, which governs their interaction and stability. researchgate.net These techniques apply an electric field to the sample and measure the velocity of the charged particles. nih.gov

Electrophoretic Mobility and Zeta Potential Analysis

Electrophoretic Light Scattering (ELS) is the primary technique used to measure the zeta potential of particles in a liquid. researchgate.net In an ELS experiment, an electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode (a phenomenon known as electrophoresis). nih.gov A laser beam is passed through the sample, and the scattered light from the moving particles undergoes a Doppler shift in frequency. This frequency shift is proportional to the velocity of the particles, which is, in turn, proportional to their electrophoretic mobility (µ). researchgate.net

The electrophoretic mobility is then used to calculate the zeta potential (ζ) using the Henry equation:

µ = 2εζf(κa) / 3η

Where ε is the dielectric constant of the medium, η is the viscosity, and f(κa) is the Henry function. The zeta potential represents the electrical potential at the slipping plane of a particle and is a key indicator of the stability of a colloidal system. nih.gov

For this compound, an amphoteric surfactant, zeta potential analysis is critically important. Its surface charge is highly dependent on the pH of the solution.

In acidic conditions (low pH), the amine group is protonated, resulting in a positive charge and a positive zeta potential.

In alkaline conditions (high pH), the molecule can exhibit anionic characteristics, leading to a negative zeta potential.

At the isoelectric point (pI), the net charge is zero, and the zeta potential will be close to zero.

Measuring the zeta potential as a function of pH provides a detailed profile of the charge characteristics of this compound micelles.

| pH of Solution | Expected Charge | Zeta Potential (mV) |

|---|---|---|

| 3.0 | Positive (Cationic) | Data Not Available |

| 7.0 | Near Neutral | Data Not Available |

| 10.0 | Negative (Anionic) | Data Not Available |

Mass Spectrometry for Molecular Identification and Degradation Product Analysis

Mass Spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. researchgate.net It is a primary tool for the precise determination of molecular weights, elucidation of chemical structures, and identification of unknown compounds. researchgate.net Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with mass analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap to analyze compounds like surfactants. rsc.org

For this compound, mass spectrometry serves two main purposes:

Molecular Identification: High-resolution mass spectrometry (HRMS) can determine the exact molecular weight of the compound with high precision, allowing for the confirmation of its elemental composition. This is crucial for verifying the identity and purity of the substance. Tandem mass spectrometry (MS/MS) involves isolating the parent ion, fragmenting it, and analyzing the resulting fragment ions to confirm its molecular structure. researchgate.net

Degradation Product Analysis: Surfactants can degrade under various stress conditions (e.g., oxidative, thermal, photolytic). rsc.org Mass spectrometry, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), is the method of choice for detecting, identifying, and characterizing these degradation products. nih.govresearcher.life For an N-oxide compound like this compound, a potential degradation pathway is the reduction of the N-oxide to the corresponding tertiary amine (Caprylamidopropyl dimethylamine). Other potential degradation products could arise from the hydrolysis of the amide bond. By comparing the mass spectra of stressed and unstressed samples, new peaks corresponding to degradation products can be identified and their structures elucidated through fragmentation analysis. nih.gov

| Compound | Potential Degradation Pathway | Expected Molecular Mass (Da) |

|---|---|---|

| This compound | Parent Compound | Data Not Available |

| Caprylamidopropyl dimethylamine (B145610) | Reduction of N-oxide | Data Not Available |

| Caprylic Acid | Amide Hydrolysis | Data Not Available |

| 3-(dimethylamino)-1-propylamine | Amide Hydrolysis | Data Not Available |

Mechanistic Studies of Caprylamidopropylamine Oxide Interactions in Complex Systems

Interaction with Polymeric and Biopolymeric Substrates

The interaction of Caprylamidopropylamine oxide with polymeric and biopolymeric substrates is strongly influenced by electrostatic forces, particularly when the surfactant is in its cationic form at acidic to neutral pH. This interaction is crucial in applications such as personal care products, where formulations often contain both polymers and surfactants.

This compound, particularly in its cationic state, readily adsorbs onto negatively charged polymeric substrates through electrostatic attraction. This adsorption can modify the surface properties of the polymer, such as its hydrophobicity and surface charge. For instance, the adsorption of cationic surfactants onto anionic polymers can lead to the formation of a surfactant-polymer complex, effectively neutralizing the polymer's charge and potentially rendering the surface more hydrophobic. This phenomenon is critical in applications requiring the deposition of active ingredients onto surfaces.

The process of adsorption can be influenced by several factors, including the concentration of the surfactant, the charge density of the polymer, and the ionic strength of the solution. At low concentrations, individual surfactant molecules may bind to charged sites on the polymer. As the concentration increases, cooperative binding can occur, leading to the formation of aggregate structures, similar to micelles, along the polymer chain. This process can significantly alter the surface characteristics of the substrate, a principle widely used in the modification of materials for biomedical applications and coatings. nih.govgoogle.com

Table 1: Factors Influencing Surfactant Adsorption on Polymeric Substrates

| Factor | Influence on Adsorption | Mechanism |

| Surfactant Concentration | Increases with concentration up to a plateau | Initial binding followed by cooperative aggregation on the polymer surface |

| Polymer Charge Density | Higher charge density leads to stronger adsorption | Increased number of binding sites for electrostatic interaction |

| pH | Adsorption is higher at lower pH | Protonation of the amine oxide head group increases its cationic character |

| Ionic Strength | Can either increase or decrease adsorption | Shields electrostatic interactions, affecting both surfactant-polymer and surfactant-surfactant interactions |

The adsorption of this compound can induce significant changes in the conformation and stability of polymers in solution. When the surfactant binds to a polymer chain, it can alter the balance of forces that determine the polymer's three-dimensional structure. For example, the electrostatic repulsion between charged groups on a polyelectrolyte can be screened by the adsorption of oppositely charged surfactant molecules, leading to a more compact, coiled conformation.

Role in Emulsion and Dispersion Stability

This compound is an effective stabilizer for emulsions and dispersions due to its surface-active properties. It can adsorb at the oil-water interface, reducing interfacial tension and creating a protective barrier around droplets.

In oil-in-water (O/W) emulsions, this compound molecules orient themselves at the interface with their hydrophobic tails in the oil phase and their hydrophilic head groups in the water phase. This reduces the energy required to create new oil droplets, facilitating emulsification. The stability of the resulting emulsion is then maintained by a combination of electrostatic and steric repulsion between the droplets, preventing them from coalescing. mdpi.comresearchgate.net

At low pH, the cationic head groups provide strong electrostatic repulsion. At higher pH, where the surfactant is nonionic, stabilization is primarily achieved through steric hindrance from the bulky head groups and hydration layers. The ability to function effectively over a wide pH range is a key advantage of amine oxide surfactants. The formation of a dense interfacial layer acts as a mechanical barrier, further enhancing the stability against coalescence. nih.gov

The rheology of an emulsion or dispersion is a critical factor in its stability and application performance. This compound can influence the viscosity and flow behavior of these systems. The interactions between surfactant-coated droplets can lead to the formation of a networked structure within the continuous phase, increasing the viscosity and imparting shear-thinning behavior. crodaagriculture.com

This is particularly evident in systems containing long, flexible wormlike micelles, which can form entangled networks. The formation of these structures is highly dependent on the surfactant concentration, temperature, and the presence of other components like salts or co-surfactants. By controlling these parameters, the rheological properties of a formulation can be precisely tuned, from a thin liquid to a thick gel. rsc.org

Interplay with Other Surfactant Classes in Mixed Micellar Systems

In many practical applications, this compound is used in combination with other types of surfactants, such as anionic, cationic, or nonionic surfactants. The interactions between different surfactant molecules in solution can lead to the formation of mixed micelles with properties that are often superior to those of the individual components. This phenomenon is known as synergism. nih.gov

When this compound (in its cationic form) is mixed with an anionic surfactant like sodium lauryl sulfate (B86663) (SDS), strong electrostatic attraction between the oppositely charged head groups occurs. This leads to a significant reduction in the critical micelle concentration (CMC) compared to the CMCs of the individual surfactants. The resulting mixed micelles are often more stable and have a greater ability to reduce surface tension. nih.govresearchgate.net

The composition and structure of these mixed micelles depend on the molar ratio of the surfactants and the solution conditions. For instance, in mixtures of the amine oxide DDAO (a compound analogous to this compound) and SDS, the shape and size of the micelles can change, often elongating as the phase boundary is approached. nih.gov Interactions are also observed with nonionic surfactants, where favorable interactions between the amine oxide and the nonionic headgroups can enhance micelle formation. mdpi.com

Table 2: Synergistic Effects in Mixed Surfactant Systems Containing Amine Oxides

| Mixed Surfactant System | Observed Synergistic Effect | Underlying Interaction |

| Amine Oxide (Cationic) + Anionic Surfactant | Lower CMC, enhanced surface activity, increased viscosity | Strong electrostatic attraction between oppositely charged head groups |

| Amine Oxide (Nonionic) + Anionic Surfactant | Moderate reduction in CMC | Reduced electrostatic repulsion in the mixed micelle |

| Amine Oxide + Nonionic Surfactant | Ideal or near-ideal mixing behavior | Primarily hydrophobic interactions, with some head group interactions possible |

Synergistic and Antagonistic Effects in Binary and Ternary Mixtures

The interaction of this compound and other amine oxides in binary and ternary mixtures with various types of surfactants often results in synergistic effects, where the performance of the mixture is greater than the sum of its individual components. researchgate.netmdpi.com These interactions are crucial in the formulation of products where properties like wetting, foaming, and surface tension reduction are critical. researchgate.netepa.gov

Research indicates that amine oxides exhibit positive synergistic effects when combined with anionic and other non-ionic surfactants. atamanchemicals.com For instance, the addition of lauramine oxide to an anionic/amphoteric surfactant mixture of sodium lauryl ether sulfate (SLES), α-olefin sulfonates (AOS), and cocamidopropyl betaine (B1666868) (CAB) was found to lower the critical micelle concentration (CMC) and surface tension of the formulation while enhancing its foaming properties. researchgate.net This synergy allows for the use of lower surfactant concentrations to achieve desired cleaning performance. researchgate.net

In ternary systems, these synergistic effects can be further optimized. A study applying Response Surface Methodology to a mixture of an amine oxide (lauramine oxide), an alkylpolyglucoside (APG), and an ethoxylated fatty alcohol identified a specific ratio (50.6% lauramine oxide, 30.1% ethoxylated alcohol, and 19.3% APG) that produced the highest wetting power, demonstrating a clear synergistic improvement over binary mixtures. researchgate.net The interaction patterns, whether synergistic or antagonistic, can be dependent on the specific combination of compounds and their ratios in the mixture. medicine.dp.uaresearchgate.net While synergism is commonly reported for amine oxide mixtures, antagonistic effects, where the combined effect is less than the sum of the individual effects, can also occur, particularly in complex multi-component systems. medicine.dp.uanih.gov

| Amine Oxide | Mixture Components | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Lauramine Oxide (AO) | Sodium Lauryl Ether Sulfate (SLES), α-Olefin Sulfonates (AOS), Cocamidopropyl Betaine (CAB) | Lowered surface tension and CMC; enhanced foaming properties. | researchgate.net |

| Lauramine Oxide | Alkylpolyglucoside (APG), Ethoxylated Fatty Alcohol | Improved wetting power, with optimal performance in a ternary mixture. | researchgate.net |

| Dodecyl Dimethylamine (B145610) Oxide (DDMAO) | Alcohol Ether Sulfate (AES), Ethoxylated Alcohols (AEO) | Enhanced wetting ability, with the optimum effect at equal weight mixtures. | epa.gov |

| Amido Amine Oxide | Sulfobetaine | Excellent foaming performance under reservoir conditions (90 °C and 13.8 MPa). | mdpi.com |

Phase Behavior of Mixed Surfactant Systems

The phase behavior of mixed surfactant systems containing this compound or structurally similar compounds is complex and results in the formation of various lyotropic liquid crystal phases as a function of surfactant concentration and composition. mdpi.commdpi.com Understanding this phase behavior is essential for formulating stable and effective products. mdpi.com In aqueous solutions, as surfactant concentration increases, mixtures can transition from simple micellar solutions to more ordered structures. mdpi.com

Studies on ternary systems, such as those involving an anionic surfactant like alcohol ether sulfate (AES) and a zwitterionic surfactant like cocamidopropyl betaine (CAPB) in water, reveal the formation of distinct phases. mdpi.com These phases can be identified using techniques like polarizing optical microscopy (POM), which distinguishes between isotropic phases (e.g., micellar) and anisotropic phases (e.g., hexagonal and lamellar). mdpi.com

Commonly observed phases in these ternary systems include:

Micellar Phase (L₁): An isotropic phase consisting of spherical or rod-like micelles dispersed in water, typically found at lower surfactant concentrations. mdpi.commdpi.com

Hexagonal Phase (H₁): An anisotropic liquid crystal phase where cylindrical micelles are packed into a hexagonal array. This phase generally exhibits high viscosity. mdpi.commdpi.com

Lamellar Phase (Lα): An anisotropic phase composed of surfactant bilayers separated by layers of water. Its viscosity is typically lower than that of the hexagonal phase. mdpi.commdpi.com

The transitions between these phases are dependent on the total surfactant concentration and the relative ratio of the different surfactants in the mixture. mdpi.com For example, in the AES/CAPB/H₂O system, the normal micellar phase (L₁) occupies a large portion of the phase diagram at lower surfactant concentrations, while the hexagonal (H₁) and lamellar (Lα) phases appear as the total surfactant concentration increases. mdpi.com

| Total Surfactant (wt. %) | AES:CAPB Ratio | Observed Phase | Reference |

|---|---|---|---|

| 10-50% | High AES ratio | Normal Micellar Phase (L₁) | mdpi.com |

| 60-80% | Varying ratios | Transition Region (L₁ → H₁) | mdpi.com |

| ~70% | Intermediate ratios | Normal Hexagonal Phase (H₁) | mdpi.com |

| 80-90% | High CAPB ratio | Lamellar Phase (Lα) | mdpi.com |

Antioxidant and Antiradical Properties of this compound and Related N-Oxides

This compound belongs to the class of N-oxide surfactants, which have been shown to possess intrinsic antioxidant and antiradical properties. nih.govresearchgate.net This dual functionality, combining surfactant behavior with the ability to combat oxidative damage, makes them valuable in cosmetic and pharmaceutical formulations. nih.gov The N-oxide group is capable of scavenging reactive radicals, with research indicating that the N-oxide moiety can mimic the activity of superoxide (B77818) dismutase by removing superoxide anions and neutralizing carbon radicals, thereby halting radical chain reactions. nih.govresearchgate.net

Studies evaluating homologous series of 3-(alkanoylamino)propyldimethylamine-N-oxides have confirmed their capacity to scavenge stable radicals. nih.gov The effectiveness of this radical scavenging activity has been shown to increase with the length of the surfactant's aliphatic chain. nih.gov Experimental investigations using electron paramagnetic resonance (EPR) and UV-vis spectroscopy, supported by theoretical modeling, have provided strong evidence for this antiradical activity. nih.gov

Further research into various N-oxides has demonstrated moderate antioxidative efficiencies. nih.gov In one study, N-oxides provided a 15% to 25% inhibition of erythrocyte membrane lipid oxidation induced by UV irradiation. nih.gov Their ability to suppress free radicals was also confirmed in chromogen experiments, although the effect was less pronounced. nih.gov The antioxidant capabilities of N-oxide surfactants can also be leveraged to enhance the properties of other active ingredients; for example, they have been shown to improve the antioxidant effectiveness of (+)-usnic acid when co-formulated in liposomes. researchgate.net

| N-Oxide Type | Test Method/System | Key Finding | Reference |

|---|---|---|---|

| 3-(Alkanoylamino)propyldimethylamine-N-oxides | EPR and UV-vis spectroscopy | Confirmed capability to scavenge reactive radicals; efficiency increases with aliphatic chain length. | nih.gov |

| Various N-Oxides | Erythrocyte membrane lipid oxidation (UV-induced) | Inhibition of oxidation observed between 15% and 25%. | nih.gov |

| N-Oxide Surfactants | Chromogen experiments | Suppression of free radicals reached up to 20%. | nih.gov |

| N-Oxide Moiety | General Mechanistic Description | Mimics superoxide dismutase, removes superoxide anions, and neutralizes carbon radicals. | researchgate.net |

Environmental Fate and Ecotoxicological Implications of Caprylamidopropylamine Oxide

Aerobic Biodegradation Mechanisms and Rates

Amine oxide-based surfactants, including those with an amide group like Caprylamidopropylamine oxide, are considered to be readily biodegradable under aerobic conditions. nih.gov The primary mechanism for the aerobic biodegradation of these surfactants is believed to be ω-oxidation. nih.gov This process involves the oxidation of the terminal methyl group of the alkyl chain.

The rate of aerobic biodegradation can be influenced by environmental factors such as pH. For instance, the biodegradability of some amine oxides is significantly lower in acidic conditions compared to a neutral pH of 7.4. nih.gov However, for amidopropylamine oxides, similar degradation percentages have been observed in both acidic and neutral pH, although the acclimation time for microorganisms may be longer in acidic environments. nih.gov The initial concentration of the surfactant can also affect the extent of biodegradation. nih.gov

Anaerobic Biodegradation Pathways and Byproducts

Under anaerobic conditions, the biodegradability of amine oxide surfactants varies depending on their specific molecular structure. While some alkyl amine oxides exhibit poor anaerobic biodegradability and can inhibit biogas production, alkyl amido amine oxides like cocamidopropylamine oxide have been shown to be biodegradable without causing inhibition. nih.govmdpi.com

In studies measuring biogas production in digested sludge, cocamidopropylamine oxide was biodegraded, reaching a level of 60.8%. nih.gov This suggests that the amide group, which can slow down aerobic degradation, may facilitate breakdown under anaerobic conditions. The anaerobic degradation process involves the conversion of the organic substance into biogas, which is primarily a mixture of methane (B114726) and carbon dioxide. mdpi.com

The kinetics of the anaerobic biodegradation of cocamidopropylamine oxide have been shown to fit a logistic model, which can be useful for predicting its behavior in anaerobic environments such as wastewater treatment plants. nih.gov The ultimate end products of complete anaerobic biodegradation are methane, carbon dioxide, and biomass.

Ecotoxicological Assessment in Aquatic Environments (excluding human safety)

The ecotoxicological effects of amine oxide surfactants have been evaluated in various aquatic organisms. Generally, bacteria have shown greater sensitivity to these surfactants than crustaceans. nih.gov

The bioluminescent bacterium Photobacterium phosphoreum is a common indicator species for assessing the acute toxicity of chemical substances in aquatic environments. The toxicity is measured by the inhibition of light emission and is expressed as the effective concentration that causes a 50% reduction in bioluminescence (EC50).

For fatty amido amine oxides, which are structurally similar to this compound, the EC50 value for Photobacterium phosphoreum has been reported to be 11 mg/L, indicating a higher level of toxicity to bacteria compared to crustaceans. nih.gov In the broader class of amine oxide surfactants, EC50 values for this bacterium can range from 0.11 to 11 mg/L. nih.gov

Daphnia magna, a small planktonic crustacean, is a standard model organism for assessing the ecotoxicity of substances in freshwater ecosystems. The impact on these invertebrates is often measured as the concentration that causes immobilization in 50% of the test population (IC50 or EC50).

For a fatty amido amine oxide, the IC50 for Daphnia magna has been determined to be 45 mg/L. nih.govresearchgate.net This is part of a broader range for amine oxide based surfactants, where the IC50 for Daphnia magna can vary from 6.8 to 45 mg/L. nih.gov These findings suggest that the fatty amido amine oxide variant exhibits the lowest aquatic toxicity within this class of surfactants. nih.gov Quantitative Structure Activity Relationship (QSAR) studies on a range of alkyl dimethyl amine oxides have also been conducted to predict their acute toxicity to Daphnia magna. nih.gov

Interactive Data Tables

Ecotoxicity of Amido Amine Oxide Surfactants

| Species | Endpoint | Concentration (mg/L) |

| Photobacterium phosphoreum | EC50 | 11 |

| Daphnia magna | IC50 | 45 |

Advanced Material Applications and Research Paradigms Involving Caprylamidopropylamine Oxide

Integration into Advanced Formulation Science

The utility of Caprylamidopropylamine oxide in advanced formulation science stems from its amphoteric nature and surface activity, which are critical for the construction of complex, multi-component delivery systems.

Controlled release systems are designed to deliver a therapeutic or active agent at a predetermined rate and location. Liposomes, which are vesicular structures composed of lipid bilayers, are a primary vehicle for such systems. The inclusion of specific surfactants can modify their stability, size, and responsiveness to environmental triggers like pH.

While extensive research specifically detailing this compound in pH-sensitive liposomes is not widely published, its chemical class—alkyl amidopropyl amine oxides—is cited in patents for the preparation of liposomes. google.com A Chinese patent describes the use of C12-18 alkyl amidopropyl amine oxides as a suitable amphoteric surfactant for creating unilamellar liposomes with particle sizes in the nanometer range (15-100 nm). google.com The inherent pH-responsiveness of the amine oxide headgroup makes such surfactants theoretically suitable for pH-sensitive formulations. jst.go.jpresearchgate.net In acidic environments, the headgroup becomes cationic, which can alter the charge and packing of the liposome (B1194612) bilayer, potentially triggering the release of an encapsulated agent. Furthermore, related amphoteric surfactants are noted for their ability to create stable dispersions across a broad pH range, a crucial property for liposomal systems designed to be stable in formulation but responsive to specific physiological pH changes.

Table 1: Conceptual Components of a pH-Sensitive Liposomal Formulation This table illustrates the typical components of a pH-sensitive liposome, indicating the potential role for an amphoteric surfactant like this compound.

| Component | Example Material | Function in Formulation |

| Primary Phospholipid | Dioleoylphosphatidylethanolamine (DOPE) | Forms the main vesicle structure; promotes bilayer destabilization at low pH. |

| Stabilizing Lipid | Cholesteryl hemisuccinate (CHEMS) | Provides stability at neutral pH and becomes protonated at acidic pH, inducing phase transition. |

| Amphoteric Surfactant | Alkyl Amidopropyl Amine Oxide | May enhance stability, control particle size, and contribute to pH-responsiveness. google.com |

| Encapsulated Agent | Doxorubicin, Calcein | The active ingredient to be released upon vesicle destabilization. |

| Aqueous Medium | Phosphate-Buffered Saline (PBS) | The solvent system for liposome formation and suspension. |

Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant molecules, often in combination with a cosurfactant. google.com These systems are valuable as nanocarriers due to their high surface area and capacity to solubilize both hydrophilic and lipophilic compounds.

Amine oxides have been successfully used as the primary surfactant in forming oil-in-water (o/w) microemulsions. researchgate.netscispace.com A notable study demonstrated the formulation of a microemulsion using N,N-Dimethyldodecan-1-amine oxide (DDAO), a related amine oxide surfactant, and diethyl carbonate as the oil phase. researchgate.netscispace.com This research, focused on creating cleaning systems for works of art, provides a well-characterized model for how amine oxides can effectively form nanostructured fluids. researchgate.netscispace.com The study utilized Small-Angle Neutron Scattering (SANS) to confirm the nanostructure of the surfactant aggregates. researchgate.net The properties of such microemulsions, including their stability and solubilization capacity, make them effective nanocarriers. google.com this compound, sharing the same functional headgroup, is expected to exhibit similar behavior in forming microemulsions, making it a candidate for nanocarrier design in various fields.

Table 2: Example of an Amine Oxide-Based Microemulsion Composition and Properties Data from a study on a microemulsion formulated with N,N-Dimethyldodecan-1-amine oxide (DDAO), presented as a model for amine oxide surfactant behavior. researchgate.net

| Component | Concentration (wt%) | Role |

| N,N-Dimethyldodecan-1-amine oxide (DDAO) | 12.0% | Primary Surfactant |

| Diethyl Carbonate (DC) | 4.0% | Oil Phase |

| Water (D₂O for SANS analysis) | 84.0% | Aqueous Phase |

| Property | Value | Method |

| Appearance | Transparent, single-phase | Visual Inspection |

| Aggregate Structure | Ellipsoidal micelles | Small-Angle Neutron Scattering (SANS) |

| Micelle Semi-minor Axis (Å) | 16.0 ± 0.3 | SANS Data Fitting |

| Micelle Semi-major Axis (Å) | 27.5 ± 0.8 | SANS Data Fitting |

Potential in Green Chemical Processes Beyond Synthesis

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Amine oxides, as a class of compounds, are relevant in this context not only due to greener synthesis routes (e.g., using hydrogen peroxide as an oxidant) but also for their functional role in catalytic processes. wikipedia.org

The N-oxide group can act as a mild oxidant or an oxygen transfer agent. A significant application is its role in sacrificial catalysis, where it re-oxidizes a primary metal catalyst, allowing the catalytic cycle to continue with a less hazardous terminal oxidant. wikipedia.org A well-known example is the use of N-methylmorpholine N-oxide to regenerate osmium tetroxide.

Furthermore, amine N-oxides are key intermediates in reactions like the modified-Polonovski reaction. nih.gov This process involves the iron-catalyzed N-dealkylation of tertiary amines, a critical transformation in pharmaceutical chemistry. nih.gov The reaction proceeds via the formation of an amine N-oxide, which is then activated by an iron species to facilitate the cleavage of an N-alkyl group. nih.gov This method is considered a greener alternative for certain demethylation reactions, which are identified as a key research area by pharmaceutical companies seeking to develop more sustainable synthetic routes. nih.gov

Role in Modulating Biological System Interactions (in vitro mechanistic studies)

As surfactants, amine oxides are designed to interact with interfaces, including those of biological systems like proteins and cell membranes. In vitro studies using model systems help elucidate the molecular mechanisms of these interactions.

The interaction between surfactants and proteins is fundamental to applications ranging from cleaning to biotechnology. This compound is specifically mentioned in a patent for its use in stabilized liquid enzyme compositions designed for cleaning protein-based soils. google.com The inclusion of this surfactant in a formulation containing a protease enzyme suggests a compatible and potentially synergistic interaction, where the surfactant helps to solubilize and remove the protein soil while not denaturing the cleaning enzyme to an extent that it loses activity. google.com

The chemical structure of amidobetaine-type surfactants, which are structurally analogous to this compound, is noted to be similar to proteins due to the presence of the amide bond. google.com This similarity is suggested to result in a lower protein denaturation potential compared to other surfactant classes, making them suitable for "mild" formulations. google.com The interaction is driven by a combination of hydrophobic forces between the surfactant's alkyl tail and non-polar regions of the protein, as well as electrostatic interactions involving the pH-dependent charge of the amine oxide headgroup.

The primary function of a surfactant in many biological contexts is its interaction with the lipid bilayer of cell membranes. While specific studies on this compound are limited, extensive research on the closely related N,N-Dimethyldodecan-1-amine oxide (DDAO) provides a robust model for its mechanism of action. ill.euscispace.com

The interaction of DDAO with model membranes (liposomes) composed of phospholipids (B1166683) like dioleoylphosphatidylcholine (DOPC) occurs in distinct stages dependent on the surfactant concentration. ill.euscispace.com

Partitioning: At low, sub-solubilizing concentrations, the DDAO molecules intercalate into the phospholipid bilayer. The hydrophobic tail aligns with the lipid acyl chains while the polar N-O headgroup resides near the polar phospholipid headgroups. scispace.com

Permeabilization: As the concentration of surfactant in the bilayer increases, it disrupts the lipid packing, leading to the formation of transient pores. This increases the membrane's permeability, allowing the leakage of internal contents. ill.euscispace.com This permeabilizing effect is a key mechanism for the antimicrobial activity of some surfactants. researchgate.net

Solubilization: At and above the critical micelle concentration (CMC), the surfactant saturates the bilayer and begins to form mixed micelles, leading to the complete solubilization of the liposomal membrane into smaller lipid-surfactant aggregates. ill.euscispace.com

Studies on various amine oxide surfactants have also shown they can significantly increase the fluidity of cell membranes, which is another mechanism of disrupting membrane integrity. researchgate.net

Table 3: Stages of DDAO Interaction with DOPC Model Membranes This table summarizes the observed effects of the model amine oxide surfactant DDAO on phospholipid vesicles at increasing concentrations, illustrating the process of membrane permeabilization and solubilization. ill.euscispace.com

| Stage | DDAO Concentration Range | Observed Phenomenon | Biophysical Consequence |

| 1. Partitioning | Low (Sub-lytic) | Surfactant molecules insert into the lipid bilayer. | Minor structural change; membrane remains largely intact. |

| 2. Permeabilization | Intermediate | Pore formation is induced in the bilayer. | Leakage of entrapped aqueous contents from vesicles. |

| 3. Solubilization | High (Near/Above CMC) | Vesicles transition into smaller, mixed lipid-surfactant micelles. | Complete disruption and dissolution of the membrane structure. |

Future Research Trajectories and Academic Prospects

Development of Novel Analytical Approaches for Complex Environmental Matrices

The widespread application of surfactants like Caprylamidopropylamine oxide inevitably leads to their release into the environment. Detecting and quantifying these compounds in complex environmental matrices such as wastewater, sludge, and soil presents significant analytical challenges. mostwiedzy.plnih.gov Key difficulties include the low concentrations of target analytes, the presence of interfering substances, the amphiphilic nature of the surfactant itself, and the fact that commercial surfactants are often complex mixtures rather than pure compounds. nih.gov

Future research must focus on developing more sensitive, selective, and robust analytical methodologies. mostwiedzy.pl Current methods often rely on spectrophotometry, potentiometry, and chromatography, but these can be limited by low selectivity or issues with data reproducibility. nih.govtandfonline.com Advanced techniques are required for accurate analysis in diverse environmental contexts. nih.gov Promising research avenues include the refinement of liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) and the development of novel sample preparation and preconcentration techniques to overcome the challenge of trace-level detection. tandfonline.com Furthermore, creating new ion-selective electrodes for potentiometric analysis could offer a more efficient and stable detection method. nih.gov The development of standardized analytical protocols is crucial for ensuring data quality and comparability across different studies and regulatory frameworks. mostwiedzy.pl

Exploration of Structure-Function Relationships via Computational Chemistry and Molecular Dynamics

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools for understanding the behavior of this compound at a molecular level. mdpi.comnih.gov These in-silico approaches can elucidate the relationships between the molecule's structure—comprising a hydrophobic alkyl chain, an amide linker, and a polar amine oxide headgroup—and its functional properties, such as surface activity, micelle formation, and interaction with other molecules. nih.gov

Future computational studies are expected to focus on several key areas. MD simulations can model the aggregation of surfactant molecules at interfaces, providing insights into the micro-mechanisms that govern foam stability and wetting properties. mdpi.commdpi.com Such simulations can also explore the interactions between this compound and other chemical entities, like polymers or other surfactants, to predict and explain synergistic effects. mdpi.comacs.org Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, polarity, and reactivity of the amine oxide group, helping to understand its N-O bond dissociation energies and interaction with biological membranes or pollutants. nih.govnih.govbohrium.com This fundamental understanding is critical for designing next-generation surfactants with tailored properties and predicting their environmental behavior and potential toxicological profiles without extensive animal testing. uni-bonn.de

Bio-inspired Design and Biomimetic Applications of Amine Oxides

The unique properties of the amine oxide functional group, particularly its zwitterionic nature and ability to interact with biological membranes, open up possibilities for bio-inspired and biomimetic applications. researchgate.netnih.gov Amine oxides are common metabolites of various drugs and have been explored as prodrugs that can be activated in specific biological environments, such as the oxygen-deficient tissues of tumors. nih.govwikipedia.org

Future research in this domain could explore the potential of this compound and structurally related compounds in advanced biomedical applications. Tertiary amine oxide-containing zwitterionic polymers have shown promise in drug delivery due to their unique antifouling properties and dynamic cell membrane affinity. nih.gov These polymers can overcome biological barriers and exhibit long-circulation properties, making them a promising alternative to traditional materials like polyethylene (B3416737) glycol (PEG). nih.gov Research could focus on designing novel drug delivery systems where the amine oxide moiety acts as a trigger for targeted release. acs.org Furthermore, the interaction of amine oxides with lipid bilayers could be harnessed to create biomimetic membranes for sensors or separation technologies. nih.gov Investigating how structural modifications to the hydrophobic tail and linker group of this compound affect these biological interactions will be a key area of study.

Sustainable Manufacturing Innovations and Life Cycle Assessment for Industrial Scale Production

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For amine oxides like this compound, this involves developing synthesis routes that are more energy-efficient, use renewable feedstocks, and minimize waste. mdpi.com The conventional synthesis involves the oxidation of the corresponding tertiary amine with hydrogen peroxide, which is considered a green oxidant as its only byproduct is water. wikipedia.orgacs.org

Future innovations are likely to focus on process intensification, such as the use of continuous flow reactors. rsc.orgrsc.org Continuous flow synthesis offers enhanced safety for highly exothermic reactions, better process control, and potential for scale-up from the lab to industrial production. rsc.orgresearchgate.netacs.org Research into enzymatic synthesis pathways also presents a promising avenue for milder reaction conditions and higher selectivity. researchgate.net

A critical component of sustainable manufacturing is the holistic evaluation of a product's environmental footprint, which is achieved through a Life Cycle Assessment (LCA). erasm.orgmpob.gov.my An LCA for this compound would involve a "cradle-to-gate" analysis, quantifying the environmental impacts associated with raw material extraction, synthesis, and transport. mdpi.comerasm.org Future research will need to establish comprehensive LCA datasets for amphoteric surfactants to identify hotspots in the production chain and guide the development of more sustainable alternatives. d-nb.infoadelaide.edu.au

Table 1: Comparison of Manufacturing Process Parameters

| Parameter | Traditional Batch Process | Continuous Flow Process | Future Enzymatic Process |

| Reaction Vessel | Large stirred-tank reactor | Microstructured or tubular reactor | Bioreactor |

| Heat Transfer | Limited, potential for hotspots | High surface-to-volume ratio, excellent control | Typically ambient temperature |

| Safety | Risk of thermal runaway with exothermic reactions | Inherently safer due to small reaction volume | Generally high safety profile |

| Reaction Time | Hours to days | Minutes to hours | Variable, can be slow |

| Scalability | Stepwise, requires large investment | Linear, numbering-up approach | Dependent on enzyme production |

| Byproducts | Dependent on oxidant, potential for impurities | Cleaner, higher yields | High selectivity, minimal byproducts |

| Solvent Use | Often requires organic solvents | Can be performed in aqueous systems | Aqueous medium |

Investigation of Synergistic Effects with Emerging Chemical Entities in Advanced Materials

This compound is often used in formulations with other surfactants and polymers to achieve enhanced performance due to synergistic interactions. researchgate.net Understanding and harnessing these synergies is a key driver for innovation in advanced materials, including high-performance cleaners, personal care products, and specialized industrial fluids like gas hydrate (B1144303) inhibitors. acs.orgmimozagulf.com

Future research will move beyond traditional surfactant mixtures to explore synergies with novel chemical entities. This includes investigating interactions with advanced polymers, nanoparticles, and other functional materials. For instance, combining amine oxides with polymers can create complex fluid systems with tunable rheology and stability. acs.orgacs.org The incorporation of amine-functionalized graphene oxide into polymer matrices has been shown to create mixed-matrix membranes with enhanced permeability and antifouling properties for water treatment. mdpi.com Molecular dynamics simulations will be instrumental in predicting how this compound interacts with these emerging materials at the molecular level, enabling the rational design of new formulations. acs.org The goal is to create multifunctional materials where the synergistic interplay between components leads to properties that are greater than the sum of their individual parts. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of Caprylamidopropylamine oxide to ensure reproducibility?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters (e.g., reaction temperature, pH, molar ratios of precursors, and catalyst selection). Use spectroscopic techniques (e.g., -NMR, -NMR) and chromatography (HPLC) to verify purity and structural integrity . Document all steps exhaustively, including solvent choice and purification protocols, to align with reproducibility standards in chemical synthesis . For novel compounds, include elemental analysis and mass spectrometry data to confirm identity .

Q. What analytical methods are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS) is recommended for quantification in biological or environmental samples. Validate methods using spike-and-recovery experiments to assess matrix effects . For trace analysis, consider derivatization techniques to enhance detection sensitivity . Cross-validate results with nuclear magnetic resonance (NMR) when possible to resolve ambiguities .

Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing under controlled conditions (e.g., elevated temperature, humidity, light exposure) per ICH guidelines. Monitor degradation products via tandem mass spectrometry (MS/MS) and compare kinetic profiles using Arrhenius equations. Include pH-dependent stability assays to assess hydrolytic degradation pathways .

Advanced Research Questions

Q. What mechanisms underlie the surfactant behavior of this compound in lipid bilayer interactions?